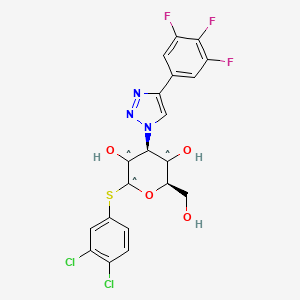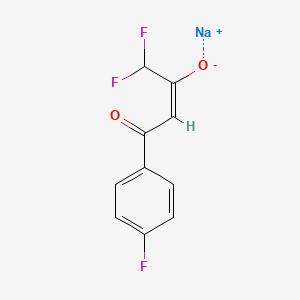
Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate: is a chemical compound characterized by the presence of fluorine atoms and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate typically involves the reaction of appropriate precursors under controlled conditionsCommon reagents used in the synthesis include fluorinating agents and phenyl-containing compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms and phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with biological molecules can provide insights into the role of fluorine in biological processes .
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance materials .
Mecanismo De Acción
The mechanism of action of Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- Sodium 1,1-difluoro-4-(4-chloro-phenyl)-4-oxo-but-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-bromo-phenyl)-4-oxo-but-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-methyl-phenyl)-4-oxo-but-2-en-2-olate
Comparison: Compared to these similar compounds, Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate is unique due to the presence of the fluorine atom on the phenyl group. This fluorine substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C10H6F3NaO2 |
|---|---|
Peso molecular |
238.14 g/mol |
Nombre IUPAC |
sodium;(E)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1/b9-5+; |
Clave InChI |
ZFJFDVRGIFZKKE-SZKNIZGXSA-M |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C=C(\C(F)F)/[O-])F.[Na+] |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


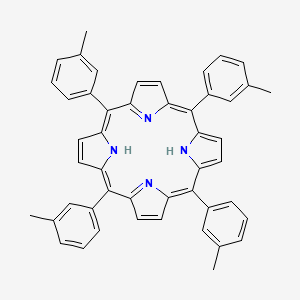
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
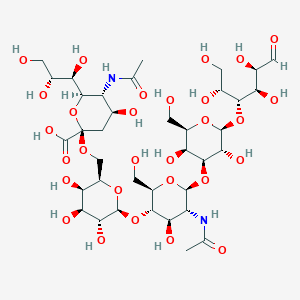

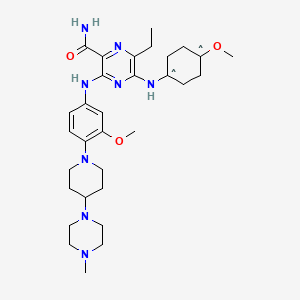
![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
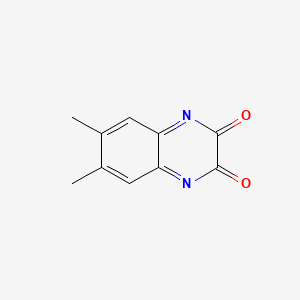
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
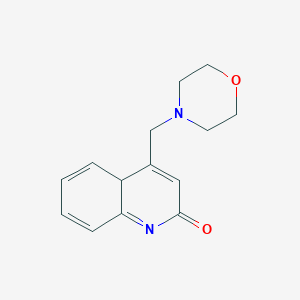
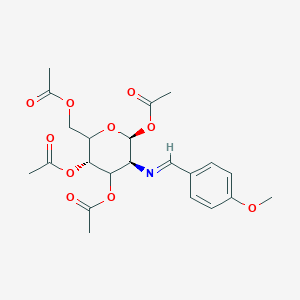
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
